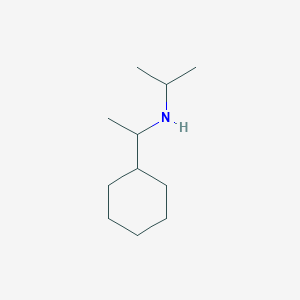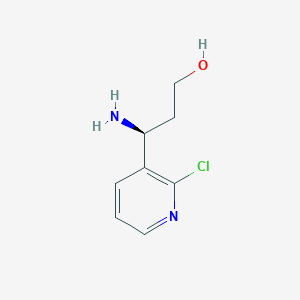
(3S)-3-Amino-3-(2-chloro(3-pyridyl))propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Amino-3-(2-chloro(3-pyridyl))propan-1-OL is a chiral compound that features an amino group, a chloropyridyl group, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-chloro(3-pyridyl))propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-3-pyridinecarboxaldehyde and (S)-alaninol.
Reaction Conditions: The key step involves the condensation of 2-chloro-3-pyridinecarboxaldehyde with (S)-alaninol under basic conditions, typically using sodium hydroxide or potassium carbonate as the base.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reaction conditions efficiently.
Automated Systems: Employing automated systems for precise control of reaction parameters such as temperature, pH, and reaction time.
Continuous Flow Processes: Implementing continuous flow processes to enhance yield and reduce production time.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-Amino-3-(2-chloro(3-pyridyl))propan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chloropyridyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(2-chloro(3-pyridyl))propan-1-one.
Reduction: Formation of 3-amino-3-(2-chloro(3-pyridyl))propan-1-amine.
Substitution: Formation of various substituted pyridyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Amino-3-(2-chloro(3-pyridyl))propan-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3S)-3-Amino-3-(2-chloro(3-pyridyl))propan-1-OL involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways or inhibit enzyme activity, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-Amino-3-(2-chloro(3-pyridyl))propan-1-OL: The enantiomer of the compound, differing in the spatial arrangement of the amino group.
3-Amino-3-(2-chloro(3-pyridyl))propan-1-OL: The racemic mixture containing both enantiomers.
3-Amino-3-(3-pyridyl)propan-1-OL: Lacks the chlorine substituent on the pyridyl ring.
Uniqueness
(3S)-3-Amino-3-(2-chloro(3-pyridyl))propan-1-OL is unique due to its specific stereochemistry and the presence of the chloropyridyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H11ClN2O |
|---|---|
Molekulargewicht |
186.64 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(2-chloropyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H11ClN2O/c9-8-6(2-1-4-11-8)7(10)3-5-12/h1-2,4,7,12H,3,5,10H2/t7-/m0/s1 |
InChI-Schlüssel |
UBSVHMZWGPWGPE-ZETCQYMHSA-N |
Isomerische SMILES |
C1=CC(=C(N=C1)Cl)[C@H](CCO)N |
Kanonische SMILES |
C1=CC(=C(N=C1)Cl)C(CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B13306984.png)

![[7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol](/img/structure/B13306997.png)
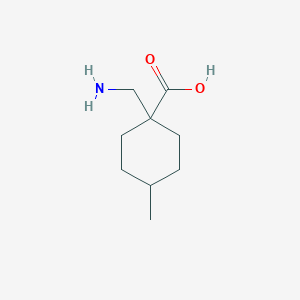
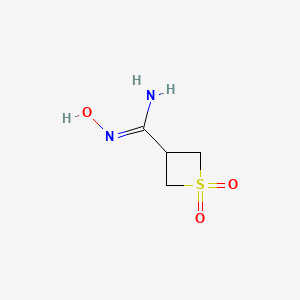

![4-(2,2-Dimethylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13307015.png)
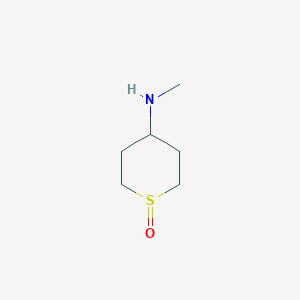
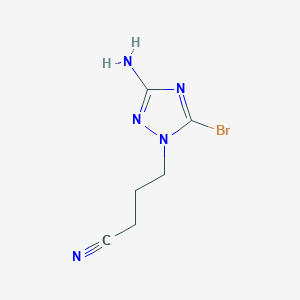
![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13307028.png)



